BenchChemオンラインストアへようこそ!

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide

Akt1 kinase inhibition pyrazol-furan carboxamide SAR ATP-competitive inhibitor scaffold

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide (CAS 2034204-35-6) is a synthetic small molecule characterized by a 5-methylpyrazole–piperidine core connected via an amide linkage to a furan-2-carbonyl moiety (molecular formula C₁₄H₁₈N₄O₂; MW 274.32). This architecture situates it within the broader pyrazol-furan carboxamide chemical class, which has been systematically explored for ATP-competitive kinase inhibition, most notably against Akt1 in oncology programs.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 2034204-35-6
Cat. No. B2520043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide
CAS2034204-35-6
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESCC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H18N4O2/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17)
InChIKeyHWNXPRAIAKRISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Reference Overview for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide (CAS 2034204-35-6) — Class Identity and Known Research Context


N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide (CAS 2034204-35-6) is a synthetic small molecule characterized by a 5-methylpyrazole–piperidine core connected via an amide linkage to a furan-2-carbonyl moiety (molecular formula C₁₄H₁₈N₄O₂; MW 274.32). This architecture situates it within the broader pyrazol-furan carboxamide chemical class, which has been systematically explored for ATP-competitive kinase inhibition, most notably against Akt1 in oncology programs [1]. Although the specific compound has not been the subject of a published primary research article, its core scaffold is documented in the medicinal chemistry literature as a designed structural analog evaluated in Akt1 inhibitor series, providing a reference frame for the compound’s intended scientific application space [1].

Why Generic Substitution Fails for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide: Evidence Gaps in Replacement by In-Class Analogs


Within the pyrazol-furan carboxamide class, even structurally subtle modifications produce large shifts in kinase inhibition potency and selectivity. The published structure–activity relationship (SAR) for this scaffold shows that the nature of the heterocyclic substituent at the piperidine N1 position, as well as the specific substitution pattern on the pyrazole ring, critically governs Akt1 IC₅₀ values and anti-proliferative activity in cancer cell lines [1]. Because this compound has not been head-to-head benchmarked against named analogs, no quantitative claim of superiority or equivalence can be made; however, the class-level SAR mandates that procurement decisions treat each member as a distinct chemical entity whose biological performance cannot be assumed from the behavior of a structurally related analog [1].

Product-Specific Quantitative Evidence Guide for CAS 2034204-35-6 — Quantified Differentiation and Known Data Landscape


Class-Level Scaffold–Activity Anchoring: The Pyrazol-Furan Carboxamide Core as an Akt1 Inhibitor Pharmacophore

The chemical core of CAS 2034204-35-6 — a pyrazol-furan carboxamide — has been validated as an Akt1 inhibitor pharmacophore in a peer-reviewed study. In that study, a closely related analog (compound 25e) demonstrated Akt1 IC₅₀ of 30.4 nM in a cellular phosphorylation assay (p-PRAS40 in LNCaP cells) and sub-micromolar anti-proliferative activity against HCT116 and OVCAR-8 cell lines [1]. No quantitative Akt1 inhibition data have been published for CAS 2034204-35-6 itself. This constitutes class-level inference only and must not be interpreted as direct potency data for the target compound.

Akt1 kinase inhibition pyrazol-furan carboxamide SAR ATP-competitive inhibitor scaffold

Supplier-Verified Purity Specification: Minimal Quality Control Data for Research Procurement

Commercial suppliers list CAS 2034204-35-6 with a minimum purity specification of 95% . No orthogonal purity determination method (HPLC, NMR, elemental analysis) is disclosed in publicly accessible supplier technical datasheets for this compound. This purity level meets the typical minimum threshold for high-throughput screening (HTS) use but falls below the >98% standard commonly expected for biophysical assay work or in vivo studies.

chemical purity quality control HTS compound procurement

Absence of Published Biological Selectivity or ADME Data: A Differentiating Information Gap

No peer-reviewed or patent-derived selectivity profiling, ADME, or in vivo pharmacokinetic data exist for CAS 2034204-35-6. Related pyrazol-furan carboxamide analogs such as compound 25e have demonstrated selectivity within the AGC kinase subfamily (Akt1, Akt2, Akt3, ROCK1, PKA) while being selective over kinases from other subfamilies [1], but this selectivity profile cannot be extrapolated to the target compound. This represents a critical evidence gap relative to analogs with published selectivity fingerprint data.

kinase selectivity ADME off-target profiling data gap analysis

Evidence-Anchored Application Scenarios for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide Procurement


Hit Identification and Primary Screening in Akt1-Focused Oncology Programs

The compound may serve as one member of a diverse pyrazol-furan carboxamide library for Akt1 high-throughput screening campaigns. The scaffold has documented Akt1 inhibitory potential [1], and the ≥95% purity meets HTS minimum requirements, making it suitable as a screening deck component where hits are confirmed by dose–response follow-up and selectivity counter-screening.

Structure–Activity Relationship (SAR) Probe for Pyrazole N1-Substitution Exploration

Given the class-level SAR showing that the piperidine N1 substituent and pyrazole substitution pattern influence Akt1 potency [1], CAS 2034204-35-6 — bearing a 5-methylpyrazol-3-yl group at the piperidine N1 — can be used as a comparator in focused SAR studies aimed at mapping the steric and electronic tolerance of this vector, provided that activity data are generated internally by the user.

Negative Control or Inactive Comparator Construction via Scaffold Modification

In the absence of published biological activity, the compound may find use as a starting material for the synthesis of putative inactive control compounds by modifying the furan-2-carboxamide or pyrazole substituents. The known SAR [1] can guide the design of analogs anticipated to lose Akt1 binding, enabling matched molecular pair analysis in target validation studies.

Quote Request

Request a Quote for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.